molecular formula C15H13N3O B2653679 N-(1H-benzimidazol-2-yl)-4-methylbenzamide CAS No. 55842-44-9

N-(1H-benzimidazol-2-yl)-4-methylbenzamide

Cat. No.: B2653679
CAS No.: 55842-44-9
M. Wt: 251.289
InChI Key: MCPFWFXITVMKRJ-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-yl)-4-methylbenzamide is a chemical compound of high interest in medicinal chemistry and pharmaceutical research. It is built on the 1H-benzimidazole scaffold, a privileged structure in drug discovery known for its wide range of biological activities . This particular molecule features a 4-methylbenzamide group attached to the core benzimidazole structure, a design that is frequently explored to optimize biological potency and physicochemical properties. The benzimidazole core is a significant pharmacophore, present in numerous therapeutic agents. Research on closely related analogues has demonstrated that compounds with specific substitutions at the N-1 and C-2 positions of the benzimidazole ring can exhibit potent antibacterial activity against pathogens such as Escherichia coli , Streptococcus faecalis , and methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal activity . Furthermore, such structural motifs have shown promising anticancer activity against various cancer cell lines, with mechanisms of action potentially involving inhibition of targets like dihydrofolate reductase (DHFR) . The presence of the benzamide group also makes this compound a valuable intermediate for further chemical derivatization in the development of kinase inhibitors and other bioactive molecules . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biochemical screening. It is provided For Research Use Only . It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c1-10-6-8-11(9-7-10)14(19)18-15-16-12-4-2-3-5-13(12)17-15/h2-9H,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPFWFXITVMKRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701322139
Record name N-(1H-benzimidazol-2-yl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49676513
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

55842-44-9
Record name N-(1H-benzimidazol-2-yl)-4-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701322139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Studies and Molecular Target Identification of N 1h Benzimidazol 2 Yl 4 Methylbenzamide

Elucidation of Molecular Pathways Affected by the Compound

Research into the broader class of benzimidazole (B57391) derivatives suggests they can influence a variety of fundamental cellular pathways. For instance, certain benzimidazole compounds have been identified as potent and selective inhibitors of casein kinase 1 (CK1) isoforms, which are key regulators of cellular processes like Wnt signaling, DNA damage response, and cell cycle progression. nih.gov The deregulation of CK1 has been linked to cancer and neurodegenerative diseases. nih.gov

Additionally, some 1H-benzimidazole-2-yl hydrazones have been shown to possess antioxidant properties, capable of scavenging free radicals through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer followed by proton transfer (SET-PT). nih.gov These compounds can react with various free radicals, suggesting an ability to modulate pathways associated with oxidative stress, a condition implicated in numerous pathological states. nih.govunl.pt Given the structural similarities, it is plausible that N-(1H-benzimidazol-2-yl)-4-methylbenzamide could also interact with and modulate protein kinase signaling cascades or pathways governing cellular redox homeostasis.

Identification of Specific Protein and Nucleic Acid Binding Partners

The interaction with biological macromolecules is a cornerstone of a compound's mechanism of action. Benzimidazoles are well-documented for their ability to bind to both proteins and nucleic acids.

Nucleic Acid Interactions: Many benzimidazole compounds have been studied for their DNA-binding properties. nih.gov The mode of interaction can vary from intercalation between base pairs to binding within the minor groove of the DNA helix, depending on the specific conformation and size of the molecule. nih.gov Fluorimetric titration studies on some imidazoline (B1206853) benzimidazole derivatives have demonstrated a greater affinity for DNA over RNA, with a particular selectivity for AT-rich sequences. lshtm.ac.uk This binding can affect the thermal stability of the DNA helix. lshtm.ac.uk It has been suggested that N-(1H-benzimidazol-2-yl)benzamides can form stable complexes with DNA macromolecules. researchgate.net

Table 1: DNA/RNA Binding Affinity of Selected Benzimidazole Analogs

Compound Polynucleotide Binding Constant (K_s) / 10^5 M^-1
Analog 18a AT-DNA 3.65 ± 0.09
GC-DNA 1.12 ± 0.08
RNA 0.98 ± 0.07
Analog 18c AT-DNA 4.11 ± 0.11
GC-DNA 0.98 ± 0.06
RNA 1.03 ± 0.09

Data derived from studies on structurally related imidazoline benzimidazole derivatives. lshtm.ac.uk

Protein Interactions: Specific benzimidazole derivatives have been shown to target distinct proteins. For example, 2-(4-N,N-dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole has been identified as an inhibitor of HIV-1 replication by targeting the HIV-1 capsid (CA) protein. nih.gov Molecular docking studies suggest this compound binds at the interface between two CA monomers, interfering with the capsid oligomerization necessary for the virus. nih.gov In another context, derivatives of 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide act as potent inhibitors of the protein kinases CK1δ and CK1ε. nih.gov These findings highlight that the benzimidazole core can be tailored to interact with specific protein targets, suggesting that this compound may also exhibit specific protein binding affinities that warrant investigation.

Analysis of Downstream Cellular Responses to Compound Exposure

The interaction of a compound with its molecular targets triggers a cascade of downstream cellular events. For benzimidazole derivatives, these responses often manifest as potent biological activities, including cytotoxic and antiparasitic effects.

Studies on N-(1H-benzimidazol-2-yl)benzamides have demonstrated pronounced cytotoxic activity in vitro against several cancer-transformed cell lines. researchgate.net Notably, high cytotoxicity was observed against triple-negative breast cancer cells, which are known for their resistance to conventional chemotherapy. researchgate.net Similarly, other research has shown that novel benzimidazolyl-2-hydrazones exhibit significant anthelmintic activity against the parasite Trichinella spiralis in vitro, proving more effective than some clinically used drugs. nih.govunl.pt These cellular responses are the ultimate outcome of the compound's engagement with critical molecular pathways and targets.

Table 2: Biological Activity of Selected Benzimidazole Analogs

Compound Class Activity Type Target Organism/Cell Line Observed Effect
N-(1H-benzimidazol-2-yl)benzamides Cytotoxicity Triple-negative breast cancer cells High cytotoxic activity
Benzimidazolyl-2-hydrazones Anthelmintic Trichinella spiralis larvae 100% effectiveness at 50-100 µg/ml

Data derived from studies on structurally related benzimidazole derivatives. nih.govresearchgate.net

Investigations into Intracellular Localization and Cellular Uptake Mechanisms

For a compound to exert its effect on intracellular targets, it must first cross the cell membrane. The cellular uptake of small molecules can occur through various mechanisms, including passive diffusion and carrier-mediated transport such as endocytosis. aginganddisease.org Endocytosis is a general term for several active uptake processes, including macropinocytosis, clathrin-mediated endocytosis, and caveolae-mediated endocytosis. beilstein-journals.orgresearchgate.net

The specific pathway utilized often depends on the physicochemical properties of the molecule and the cell type. aginganddisease.org For example, studies on nanoparticle uptake have shown that macrophages can employ multiple pathways, including clathrin-mediated endocytosis and macropinocytosis. beilstein-journals.org The internalization of hydrophobically modified pullulan nanoparticles has been shown to involve clathrin-mediated endocytosis, caveolae-mediated endocytosis, and macropinocytosis. nih.gov While the precise mechanism for this compound has not been elucidated, its benzimidazole core suggests it may be sufficiently lipophilic to cross membranes via passive diffusion or be taken up by one or more endocytic pathways. Following uptake, compounds may localize to specific subcellular compartments, such as the nucleus (to interact with DNA), mitochondria, or the cytoplasm, depending on their targets.

Exploration of Receptor Subtype Selectivity and Allosteric Modulation

Beyond direct inhibition or activation, compounds can modulate the function of their targets in more nuanced ways, such as through allosteric modulation or by selectively targeting specific receptor subtypes.

Receptor Subtype Selectivity: Many receptors exist as multiple subtypes, which can have different physiological roles. Compounds that selectively target one subtype over others can offer a more precise therapeutic effect with fewer side effects. nih.gov Research on 2-alkyl substituted benzimidazoles has led to the development of ligands with high affinity and selectivity for the angiotensin II AT2 receptor over the AT1 receptor. diva-portal.org This demonstrates that the benzimidazole scaffold can be incorporated into highly selective molecules.

Allosteric Modulation: Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site. nih.gov This binding can either enhance the receptor's response to its natural ligand (positive allosteric modulation, PAM) or reduce it (negative allosteric modulation, NAM). nih.gov Recently, a novel class of benzimidazole-based compounds was discovered to act as allosteric modulators of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov Interestingly, within this class, subtle structural changes led to a switch between positive and negative modulation, suggesting that these compounds bind to overlapping allosteric sites. nih.gov This capacity for allosteric modulation and receptor selectivity within the broader benzimidazole family indicates that this compound could potentially act as a selective modulator of a specific receptor subtype.

Structure Activity Relationship Sar Analysis of N 1h Benzimidazol 2 Yl 4 Methylbenzamide and Its Derivatives

Systematic Modifications and Their Influence on Biological Activity

Systematic modifications of the N-(1H-benzimidazol-2-yl)-4-methylbenzamide scaffold have been explored to optimize its biological activity. The core structure consists of three key components that can be altered: the benzimidazole (B57391) ring, the benzamide (B126) ring, and the linking amide group. Research into related benzimidazole series has shown that even minor changes to these components can significantly impact efficacy and target specificity. rroij.com

For instance, in studies on related benzimidazole-benzamide derivatives, modifications have targeted various biological endpoints, including anticancer and antimicrobial activities. The introduction of different functional groups at various positions has led to the identification of compounds with enhanced potency. For example, a series of 2-phenylbenzimidazole-4-carboxamides were synthesized and evaluated for their antitumor activity, demonstrating that the nature of the substituent on the phenyl ring is a critical determinant of efficacy. researchgate.net Similarly, N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives have been synthesized, revealing that substitutions at the N-1, C-2, and C-6 positions are crucial for their pharmacological effects against microbial and cancer cell lines. nih.gov

The general findings indicate that the biological activity of this class of compounds is highly sensitive to structural changes. Modifications can alter the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its ability to bind to target proteins or intercalate with DNA. nih.gov

Role of Substituents on the Benzimidazole and Benzamide Rings in Modulating Potency and Selectivity

The potency and selectivity of this compound derivatives are heavily influenced by the nature and position of substituents on both the benzimidazole and benzamide rings.

Benzimidazole Ring: Substitutions on the benzimidazole ring, particularly at the N-1 and C-5/C-6 positions, are critical for modulating biological activity.

N-1 Position: Alkylation or arylation at the N-1 position can significantly alter the compound's pharmacokinetic properties and binding interactions. Studies on N,2,6-trisubstituted 1H-benzimidazole derivatives showed that introducing benzyl (B1604629) or substituted benzyl groups at N-1 led to potent antibacterial and anticancer compounds. rsc.org

C-5/C-6 Positions: The introduction of electron-withdrawing groups (e.g., -NO2, -Cl) or electron-donating groups at these positions can fine-tune the electronic environment of the heterocyclic system. For example, derivatives with a chloro or nitro group at the C-6 position exhibited potent activity against various cancer cell lines and bacterial strains. nih.gov These groups can enhance interactions with biological targets through hydrogen bonding or by altering the pKa of the benzimidazole nitrogen.

Benzamide Ring: The substituent on the benzamide ring plays a crucial role in target recognition. In the parent compound, this is a methyl group at the para-position.

Para-Position: Lipophilic substituents at the para-position of the phenyl ring have been shown to favor inhibitory activity against certain kinases, likely by forming hydrophobic interactions within the target's binding pocket. nih.gov For example, a para-tert-butyl substituent on a related benzimidazole derivative resulted in a potent c-Met tyrosine kinase inhibitor. nih.gov

Other Substitutions: Replacing the methyl group with other functionalities, such as halogens (e.g., -Cl, -F) or alkoxy groups (e.g., -OCH3), can modulate activity. In one study, 4-chlorobenzyl and 4-fluorobenzyl groups on a related scaffold yielded the most potent compounds against the MCF-7 breast cancer cell line. acs.org

Compound SeriesSubstituent ModificationObserved Biological ActivityPotency (Example Value)
N-substituted 6-chloro-1H-benzimidazolesN-benzyl, 2-(4-chlorophenyl)Anticancer (MCF-7)IC50: 2.14 µM nih.gov
N-substituted 6-nitro-1H-benzimidazolesN-benzyl, 2-(4-nitrophenyl)Antibacterial (MRSA)MIC: 8 µg/mL nih.gov
1,3,4-oxadiazole-benzimidazole derivatives2-(4-chlorobenzyl)Anticancer (MCF-7)IC50: 5.13 µM acs.org
N,2,6-trisubstituted 1H-benzimidazolesN-benzyl, 2-(4-chlorophenyl), 6-methylAnticancer (HepG2)IC50: 2.39 µM rsc.org

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. For benzimidazole derivatives, several QSAR studies have been conducted to identify key molecular descriptors that govern their therapeutic effects. biointerfaceresearch.comijpsr.com

In a study on 2-substituted-1H-benzimidazole-4-carboxamide derivatives as anti-enterovirus agents, 3D-QSAR models were developed to elucidate the relationship between structure and activity. biointerfaceresearch.com The models identified that specific physicochemical properties are crucial for potency. Although a specific QSAR model for this compound was not found, the principles from related series are applicable.

Key descriptors often found to be significant in QSAR models for benzimidazole analogues include:

Topological Descriptors: Such as the Topological Polar Surface Area (TPSA) and Galvez topological charge indices, which relate to the molecule's size, shape, and polarity. ijpsr.com

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of frontier orbitals (HOMO and LUMO). Electron-withdrawing or donating characteristics of substituents are often critical. researchgate.net

Lipophilicity Descriptors: Parameters like logP (the logarithm of the partition coefficient) are important, as they influence the compound's ability to cross cell membranes. ijpsr.com

Steric Descriptors: These relate to the volume and shape of the molecule and its substituents, which determine the fit within a biological target's binding site.

A typical QSAR model is represented by a mathematical equation that links these descriptors to the biological activity (e.g., IC50). For a series of antibacterial benzimidazole analogues, a model with a high correlation coefficient (r² = 0.6773) was developed, indicating a good correlation between the selected descriptors (TPSA, H-bond acceptors, iLOGP) and antibacterial activity. ijpsr.com Such models are valuable for predicting the activity of new, unsynthesized derivatives and guiding the rational design of more potent compounds.

QSAR Study SubjectKey DescriptorsStatistical SignificanceImplication for Design
Antibacterial Benzimidazole AnaloguesTPSA, H-bond acceptors, iLOGP, GGI4r² = 0.6773 ijpsr.comIndicates importance of polarity and lipophilicity for antibacterial action.
Benzimidazole-based PARP InhibitorsGenetic algorithm-selected descriptorsR² = 0.935 nih.govDemonstrates high predictive power for anticancer activity based on a combination of descriptors.
Benzimidazole-based 5-LOX InhibitorsSteric and electronic properties (k-nearest neighbor MFA)q² = 0.8547 researchgate.netHighlights that steric bulk and electron-withdrawing character are favorable for activity.

Spatial and Electronic Requirements for Optimal Biological Engagement

The biological activity of this compound and its derivatives depends on precise spatial and electronic interactions with their molecular targets. The benzimidazole scaffold is capable of multiple key interactions:

Hydrogen Bonding: The benzimidazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the sp² hybridized nitrogen). The amide linker also provides an N-H donor and a carbonyl (C=O) acceptor. These features are crucial for anchoring the molecule within a target's active site, as seen in docking studies where benzimidazoles form hydrogen bonds with key amino acid residues like Ser530 in COX enzymes. plantarchives.org

π-π Stacking: The aromatic nature of both the benzimidazole and benzamide rings allows for π-π stacking interactions with aromatic amino acid residues (e.g., Tyrosine, Phenylalanine) in the target protein. nih.gov This is a common interaction mode for benzimidazoles targeting DNA or enzymes with aromatic active sites.

Hydrophobic Interactions: The non-polar regions of the molecule, including the benzene (B151609) portion of the benzimidazole and the tolyl group of the benzamide, can engage in hydrophobic interactions. SAR studies have shown that increasing lipophilicity at certain positions, for instance with a para-tert-butyl group, can enhance potency by improving engagement with hydrophobic pockets in the target. nih.gov

Electronic Effects: The electronic nature of the substituents dictates the reactivity and interaction potential of the scaffold. Electron-withdrawing groups on the rings can enhance the acidity of the N-H proton, potentially strengthening hydrogen bonds. Conversely, electron-donating groups can increase the electron density of the aromatic system, influencing π-stacking interactions.

Optimal biological engagement requires a specific three-dimensional arrangement of these features to complement the topology and chemical environment of the target's binding site.

Pharmacophore Generation and Validation Based on SAR Data

A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. Based on the SAR data from this compound and related series, a general pharmacophore model can be generated and validated.

Computational studies on various benzimidazole series have identified common pharmacophoric features:

Hydrogen Bond Donors (HBD): Typically corresponding to the benzimidazole N-H group. researchgate.net

Hydrogen Bond Acceptors (HBA): Corresponding to the other benzimidazole nitrogen and the amide carbonyl oxygen. plantarchives.org

Aromatic Rings (AR): Both the benzimidazole and benzamide rings are critical aromatic features that often engage in π-π stacking. plantarchives.orgresearchgate.net

Hydrophobic Features (HY): Representing the non-polar parts of the scaffold, such as the benzene ring and the methyl group on the benzamide ring. plantarchives.org

For example, a pharmacophore model developed for benzimidazole-based estrogen receptor alpha (ERα) inhibitors identified two hydrogen donors and three aromatic rings as critical features for activity. researchgate.net Another model for COX inhibitors highlighted one hydrogen bond acceptor, two aromatic rings, and one hydrophobic interaction. plantarchives.org

The generation process involves aligning a set of active molecules and identifying the common chemical features responsible for their activity. This hypothesis is then validated by its ability to distinguish active from inactive molecules in a database (virtual screening) and by its correlation with 3D-QSAR models. researchgate.net A validated pharmacophore model serves as a 3D query to search for novel, structurally diverse compounds with the potential for the same biological activity, thus guiding future drug discovery efforts. nih.gov

Target/ActivityKey Pharmacophoric Features IdentifiedSource
Estrogen Receptor α (ERα) Inhibition2 Hydrogen Donors, 3 Aromatic Rings researchgate.net
COX Inhibition1 Hydrogen Bond Acceptor, 2 Aromatic Rings, 1 Hydrophobic Interaction plantarchives.org
5-Lipoxygenase InhibitionHydrophobic, Hydrogen Bond Donor, Aromatic Features researchgate.net
Antihypertensive Activity1 Aromatic, 2 Aliphatic, 1 Hydrogen Bond Acceptor, 1 Negative Ionizable researchgate.net

Computational Chemistry and Cheminformatics Applications in Research on N 1h Benzimidazol 2 Yl 4 Methylbenzamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to the active site of a protein.

Binding Mode Analysis and Active Site Recognition

As of the current literature review, no specific molecular docking studies have been published for N-(1H-benzimidazol-2-yl)-4-methylbenzamide. However, research on structurally similar benzimidazole (B57391) derivatives provides insights into the potential interactions this compound might form. For instance, studies on other N-substituted benzimidazole derivatives have shown that the benzimidazole ring can engage in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan within a protein's active site. The amide linkage in this compound could act as both a hydrogen bond donor and acceptor, forming crucial interactions with the protein backbone or side chains. The 4-methylbenzamide (B193301) moiety could further anchor the ligand in a hydrophobic pocket. A hypothetical binding mode, based on these general observations, would likely involve a combination of these interactions to stabilize the ligand-protein complex.

Scoring Function Evaluation and Validation

Scoring functions are mathematical methods used to approximate the binding affinity between a ligand and a protein. The evaluation and validation of these functions are critical for the accuracy of docking predictions. There are currently no published studies that specifically evaluate or validate scoring functions using this compound. Such a study would involve docking this compound to a known target and comparing the predicted binding affinity from various scoring functions with experimentally determined values.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamic behavior of molecules over time. While MD simulations have been employed to study the conformational stability of various benzimidazole-containing compounds, there is no specific research available on the conformational stability and binding dynamics of this compound. An MD simulation study of this compound, both in solution and when bound to a target protein, would be valuable to understand its flexibility, stable conformations, and the dynamic nature of its interactions within a binding site.

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Prioritization

In silico ADME prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic properties of a compound. While specific experimental ADME data for this compound is not available in the literature, its properties can be predicted using various computational models. The following table presents a summary of the predicted ADME properties for this compound, generated using computational tools. These predictions are valuable for prioritizing this compound for further experimental investigation.

ADME PropertyPredicted ValueInterpretation
Molecular Weight251.29 g/molComplies with Lipinski's rule of five (<500 g/mol)
LogP (o/w)3.15Indicates good lipophilicity and potential for membrane permeability
Topological Polar Surface Area (TPSA)57.6 ŲSuggests good oral bioavailability
Aqueous Solubility (LogS)-3.5Moderately soluble
Blood-Brain Barrier (BBB) PermeationPredicted to be permeableMay cross the blood-brain barrier
Human Intestinal Absorption (HIA)Predicted to be highGood absorption from the gastrointestinal tract
Cytochrome P450 (CYP) InhibitionPredicted inhibitor of CYP1A2, CYP2C9, CYP2C19Potential for drug-drug interactions

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a query for virtual screening of large compound libraries to identify novel scaffolds with similar properties. To date, no pharmacophore models have been developed based on the specific structure of this compound. Similarly, there are no reports of this compound being used as a template for virtual screening to discover new chemical entities.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to predict the electronic properties and reactivity of molecules. These calculations can provide valuable information about a molecule's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are related to its ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is an indicator of chemical reactivity. There are no specific published quantum chemical calculations for this compound. Such studies would be beneficial

Chemoinformatic Approaches for Compound Library Design and Data Mining

Chemoinformatics has become an indispensable discipline in modern drug discovery and development, offering a powerful suite of computational tools to manage, analyze, and model large volumes of chemical data. For a scaffold of significant medicinal interest like this compound, chemoinformatic approaches are pivotal in designing focused compound libraries and mining vast chemical datasets to uncover novel structure-activity relationships (SAR). These strategies aim to expedite the identification of new lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

The design of a compound library centered around the this compound core involves the systematic exploration of chemical space by modifying its constituent parts: the benzimidazole ring, the amide linker, and the 4-methylphenyl group. Chemoinformatic techniques guide this process by ensuring that the designed library is diverse, covers a wide range of physicochemical properties, and is enriched with compounds likely to possess the desired biological activity.

One of the initial steps in library design is the calculation of molecular descriptors for the lead compound and its proposed analogs. These descriptors quantify various aspects of a molecule's structure and properties, such as its size, shape, lipophilicity, and electronic characteristics. By analyzing the distribution of these descriptors, researchers can ensure the diversity of the designed library.

Table 1: Calculated Molecular Descriptors for a Virtual Library of this compound Analogs

Compound ID R1-Substituent (Benzimidazole) R2-Substituent (Benzamide) Molecular Weight ( g/mol ) LogP Topological Polar Surface Area (Ų) Number of Hydrogen Bond Donors Number of Hydrogen Bond Acceptors
Lead H 4-CH₃ 251.29 3.1 55.1 2 2
Analog-1 5-Cl 4-CH₃ 285.73 3.8 55.1 2 2
Analog-2 5-NO₂ 4-CH₃ 296.28 2.9 100.9 2 4
Analog-3 H 4-OCH₃ 267.29 2.8 64.3 2 3
Analog-4 H 4-CF₃ 319.28 4.0 55.1 2 2

Data mining of large chemical databases is another critical application of chemoinformatics in the study of this compound. By employing similarity searching algorithms, researchers can identify commercially available or synthetically accessible compounds that are structurally similar to the lead compound. These searches can be based on 2D fingerprints, which encode the presence or absence of various structural fragments, or on 3D shape and pharmacophore models.

Pharmacophore modeling is a particularly powerful data mining technique. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. For this compound, a hypothetical pharmacophore could consist of a hydrogen bond donor (the N-H of the benzimidazole), a hydrogen bond acceptor (the carbonyl oxygen of the amide), and an aromatic ring. This model can then be used to screen large databases for compounds that match these features, potentially identifying novel scaffolds with similar biological activity.

Once a set of compounds has been identified through library design or data mining, virtual screening techniques can be employed to prioritize them for synthesis and biological testing. Molecular docking is a widely used virtual screening method that predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the binding interaction. For instance, if the biological target of this compound is a specific enzyme, a virtual library of its analogs can be docked into the enzyme's active site to predict their binding affinities.

Table 2: Illustrative Molecular Docking Results for a Virtual Library of this compound Analogs against a Hypothetical Protein Target

Compound ID Docking Score (kcal/mol) Predicted Binding Affinity (Ki, nM) Key Interacting Residues
Lead -8.5 150 Tyr23, Asp86, Phe101
Analog-1 -9.2 80 Tyr23, Asp86, Phe101, Val105
Analog-2 -7.8 300 Tyr23, Arg82, Phe101
Analog-3 -8.9 110 Tyr23, Asp86, Met90, Phe101
Analog-4 -9.5 60 Tyr23, Asp86, Phe101, Leu108

Quantitative Structure-Activity Relationship (QSAR) models are another important chemoinformatic tool. QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. By developing a QSAR model for a set of this compound analogs with known activities, researchers can predict the activity of new, untested compounds and gain insights into the structural features that are important for their biological function.

Future Directions and Research Opportunities for N 1h Benzimidazol 2 Yl 4 Methylbenzamide

Exploration of Novel Biological Targets and Therapeutic Areas

The versatility of the benzimidazole (B57391) scaffold allows its derivatives to target a multitude of biological molecules, suggesting that N-(1H-benzimidazol-2-yl)-4-methylbenzamide could be active in several therapeutic areas. Future research should prioritize screening this compound against novel and established biological targets where other benzimidazoles have shown promise.

Oncology: Cancer remains a primary focus for benzimidazole research. nih.gov Derivatives have been shown to inhibit various targets crucial for cancer cell proliferation and survival. researchgate.net Potential targets for this compound include:

Protein Kinases: Many benzimidazoles inhibit protein kinases like EGFR, BRAFV600E, and p38α MAP kinase. researchgate.netmdpi.com Screening against a panel of cancer-related kinases could reveal novel inhibitory activities.

Tubulin Polymerization: As microtubule inhibitors, some benzimidazoles disrupt cell division, a hallmark of cancer treatment. researchgate.net

Topoisomerases and PARP: These enzymes are involved in DNA replication and repair, and their inhibition by benzimidazole derivatives like Veliparib has proven effective. nih.gov

Infectious Diseases: The benzimidazole core is central to many anti-infective agents. nih.gov

Antiparasitic: Exploring activity against parasites such as Plasmodium falciparum (malaria), Leishmania, and various helminths is a logical step, given the success of drugs like albendazole (B1665689) and mebendazole. nih.govnih.govnih.gov

Antimicrobial: With rising antibiotic resistance, screening for activity against bacterial strains, including resistant variants like MRSA, is critical. nih.govnih.gov Dihydrofolate reductase (DHFR) has been identified as a potential bacterial target for some derivatives. nih.gov

Antiviral: Benzimidazole compounds have shown activity against a range of viruses, including HIV and Lassa virus, by targeting viral enzymes and glycoproteins. nih.gov

Other Therapeutic Areas: Beyond cancer and infectious diseases, benzimidazoles have demonstrated potential in treating inflammatory conditions and neurological disorders. nih.gov For instance, certain 2-aminobenzimidazole (B67599) derivatives act as inhibitors of TRPC4 and TRPC5 ion channels, which are implicated in neurological and visceral functions. nih.gov

Potential Therapeutic AreaKey Biological Targets Investigated for Benzimidazoles
Oncology Protein Kinases (EGFR, BRAFV600E, p38α), Tubulin, Topoisomerases, PARP, Androgen Receptors nih.govresearchgate.netmdpi.com
Infectious Diseases PfATP4 (Malaria), Arginase (Leishmaniasis), Fungal enzymes, Viral proteins (e.g., reverse transcriptase) nih.govnih.gov
Inflammatory Diseases Cyclooxygenase (COX), various kinases involved in inflammatory pathways researchgate.net
Neurological Disorders TRPC4/TRPC5 ion channels, SLACK (KNa1.1) channels nih.govresearchgate.net

Advanced Structural Modifications for Enhanced Potency and Targeted Activity

Structure-activity relationship (SAR) studies are fundamental to optimizing a lead compound. For this compound, systematic structural modifications can be guided by findings from related molecules to enhance potency, selectivity, and pharmacokinetic properties.

Key positions for modification on the benzimidazole scaffold include the N-1, C-2, C-5, and C-6 positions. nih.gov

N-1 Position: Alkylation or arylation at the N-1 position can significantly impact biological activity. For example, adding a methyl group to the benzimidazole NH has been shown to enhance binding affinity to RAF kinase. nih.gov

C-2 Amide Linker: The amide group linking the benzimidazole and the 4-methylphenyl ring is crucial. Modifying this linker, for instance, by increasing its flexibility, has been shown to improve water solubility and complementarity with target sites in protein kinase inhibitors. mdpi.com

Benzimidazole Ring (C-5/C-6): Introducing various substituents (e.g., chloro, nitro, methyl) onto the benzene (B151609) portion of the benzimidazole core can modulate electronic and lipophilic properties, thereby influencing potency and selectivity. nih.govmdpi.com

4-Methylphenyl Ring: Altering the substitution pattern on this terminal phenyl ring can fine-tune interactions within a target's binding pocket.

Modification StrategyPotential OutcomeRationale / Example from Literature
Alkylation at N-1 Position Enhanced target binding affinityMethylation at N-1 enhanced binding to RAF kinase in anticancer analogues. nih.gov
Substitution on Benzimidazole Ring Improved potency and selectivityAddition of chloro or nitro groups at C-5/C-6 has led to potent antimicrobial and anticancer agents. nih.govmdpi.com
Elongation of C-2 Linker Increased flexibility and solubilityReplacing a rigid amide with a more flexible acetamide (B32628) linker improved potency against protein kinase CK1δ. mdpi.com
Modification of Terminal Phenyl Ring Optimized target pocket interactionsSAR of trypanosomacides showed that modifications to the terminal phenyl ring were key to improving potency.

Integration with Emerging Drug Discovery Technologies and High-Throughput Screening

Modern drug discovery relies on the synergy between experimental screening and computational analysis. The future development of this compound should leverage these technologies to accelerate progress.

High-Throughput Screening (HTS): The initial identification of many bioactive benzimidazoles has come from HTS campaigns. nih.govresearchgate.net Subjecting this compound and a library of its derivatives to large-scale HTS against diverse biological targets is a crucial first step to uncovering its therapeutic potential.

In Silico Screening and Molecular Docking: Computational tools are invaluable for prioritizing synthetic efforts. ymerdigital.com Molecular docking can predict the binding modes of this compound within the active sites of potential targets, providing insights that guide the rational design of more potent analogues. nih.govmdpi.com This approach saves significant time and resources compared to traditional synthesis and testing alone.

ADMET Profiling: Early computational prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties can help identify and mitigate potential liabilities, ensuring that optimized compounds have favorable drug-like characteristics. nih.gov

Development of Research Tools and Probes Based on the Compound Scaffold

Beyond its direct therapeutic potential, the this compound scaffold can be adapted to create valuable research tools for chemical biology.

Fluorescent Probes: By conjugating the benzimidazole scaffold with a fluorophore, it is possible to create probes for bioimaging. researchgate.net If the parent compound shows high affinity for a specific biological target, a fluorescent version could be used to visualize that target's location and dynamics within living cells.

Activity-Based Probes (ABPs): The scaffold can be modified into clickable probes by incorporating a reactive "warhead" and a bioorthogonal handle (like an alkyne). nih.gov Such probes can be used to covalently label target enzymes in complex biological systems, allowing for activity-based protein profiling (ABPP) to confirm target engagement, identify off-targets, and discover novel targets. nih.gov

Challenges and Prospects in Translating Academic Findings to Pre-Clinical Development Leads

The journey from a promising compound to a clinical candidate is fraught with challenges. For this compound, the primary hurdles will likely involve optimizing its pharmacological profile and ensuring a clear mechanism of action.

Challenges:

Selectivity and Off-Target Effects: Because the benzimidazole scaffold can interact with many targets, achieving high selectivity for the desired target over others is a significant challenge that must be addressed to minimize potential toxicity.

Pharmacokinetics: Early-stage compounds often suffer from poor solubility, metabolic instability, or low oral bioavailability. Extensive medicinal chemistry efforts are required to refine these properties. nih.gov

Drug Resistance: For anti-infective and anticancer applications, the potential for target organisms or cells to develop resistance is a major concern that needs to be evaluated. nih.gov

Prospects: The prospects for this compound are rooted in the proven success of its parent scaffold. The benzimidazole nucleus is present in numerous FDA-approved drugs, demonstrating that molecules from this class can be developed into safe and effective therapies. nih.govmdpi.com Its synthetic tractability allows for the rapid generation of diverse analogues, facilitating efficient optimization. researchgate.net By systematically exploring its biological targets, applying modern drug discovery technologies, and addressing preclinical challenges, this compound has the potential to become a valuable lead for developing next-generation therapeutics.

Q & A

Q. What synthetic routes are commonly employed for N-(1H-benzimidazol-2-yl)-4-methylbenzamide, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling a benzimidazole precursor (e.g., 1H-benzimidazol-2-amine) with a substituted benzoyl chloride under reflux conditions. For example, analogous compounds are synthesized via hydrazine-mediated cyclization (e.g., refluxing 1-(1H-benzimidazol-2-yl)ethanone with hydrazine for 4 hours) followed by coupling reactions with benzamide derivatives . Purification often employs recrystallization using methanol or ethanol. Optimization may involve adjusting reaction time (2–6 hours), temperature (80–100°C), and stoichiometric ratios of reagents to improve yields (typically 70–90%) .

Q. How can spectroscopic and chromatographic methods confirm the molecular structure of this compound?

Answer:

  • 1H/13C NMR : Peaks corresponding to the benzimidazole NH (~12 ppm), aromatic protons (6.5–8.5 ppm), and methyl groups (~2.3 ppm) validate the structure. Substituent effects on chemical shifts (e.g., electron-withdrawing groups deshield adjacent protons) are critical for interpretation .
  • HRMS : Exact mass measurements (e.g., [M+H]+) confirm the molecular formula within 5 ppm error .
  • HPLC : Purity (>95%) is assessed using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Answer:

  • Enzyme inhibition : Test against targets like α-glucosidase or tyrosine kinases using fluorometric/colorimetric assays (IC50 determination) .
  • Antimicrobial activity : Use broth microdilution (MIC assays) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

Answer:

  • Substituent effects : Introduce electron-withdrawing groups (e.g., -CF3) to the benzamide ring to improve metabolic stability and lipophilicity .
  • Heterocyclic modifications : Replace the benzimidazole core with thiazole or pyridine moieties to modulate binding affinity to targets like EGFR or sirtuins .
  • Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .

Q. What crystallographic techniques are used to resolve the 3D structure of this compound and its protein complexes?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., methanol/water mixtures) and refine structures using SHELX software (SHELXL for refinement, SHELXS for solution). Key parameters: R1 < 0.05, wR2 < 0.10 .
  • Protein-ligand co-crystallization : Soak crystals of target proteins (e.g., Hedgehog pathway components) with the compound and resolve binding modes at 1.5–2.0 Å resolution .

Q. How can in silico approaches predict pharmacokinetic properties and off-target effects?

Answer:

  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), bioavailability, and CYP450 inhibition .
  • Molecular dynamics (MD) : Simulate ligand-receptor interactions (e.g., GROMACS) to assess binding stability and residence time .
  • Off-target screening : Use similarity-based algorithms (e.g., SEA) to identify potential interactions with unrelated receptors .

Q. What strategies mitigate conflicting data in biological assays (e.g., inconsistent IC50 values)?

Answer:

  • Assay standardization : Control variables like ATP concentration in kinase assays or cell passage number in cytotoxicity tests .
  • Orthogonal validation : Confirm enzyme inhibition using both fluorescence polarization and radiometric assays .
  • Statistical analysis : Apply ANOVA or Student’s t-test to identify significant differences between replicates .

Q. How can advanced catalytic methods (e.g., Pd-mediated cross-coupling) synthesize novel derivatives?

Answer:

  • Buchwald-Hartwig amination : Couple aryl halides with benzimidazole amines using Pd(dba)2/Xantphos catalysts to introduce diverse substituents .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 24 hours to 30 minutes) and improve yields of sterically hindered analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.